2-Chloropyridine-4-carbothioamide
Overview
Description
2-Chloropyridine-4-carbothioamide is a heterocyclic compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a chlorine atom at the second position and a carbothioamide group at the fourth position on the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 2-Chloropyridine-4-carbothioamide is the enzyme urease . Urease is a crucial enzyme in ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer .
Mode of Action
This compound interacts with urease, inhibiting its action . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . This interaction disrupts the normal function of the enzyme, leading to a decrease in the survival of ureolytic bacteria .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a critical biochemical pathway in ureolytic bacteria . The disruption of this pathway leads to a decrease in the production of ammonia, a byproduct of urea hydrolysis, which is essential for the survival and proliferation of these bacteria .
Pharmacokinetics
Similar pyridine carboxamide derivatives have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound are needed to confirm these properties.
Result of Action
The inhibition of urease by this compound leads to a decrease in the survival of ureolytic bacteria . This results in a reduction in the severity of diseases caused by these bacteria, such as gastric and duodenal cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a halogen moiety in the pyridine ring significantly retards the degradation of the pyridine ring by microorganisms . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of halogens in the environment .
Biochemical Analysis
Biochemical Properties
2-Chloropyridine-4-carbothioamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The nature of this interaction involves the inhibition of urease activity, which can be crucial in studying the enzyme’s function and potential therapeutic applications .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its effects on cell signaling pathways can lead to changes in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes, leading to changes in gene expression . For instance, its interaction with urease results in the inhibition of the enzyme’s activity, which can be attributed to the binding of this compound to the active site of the enzyme . This binding prevents the enzyme from catalyzing its reaction, thereby modulating its function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been observed to result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, its interaction with urease can influence the urea cycle, leading to changes in the levels of metabolites such as ammonia and carbon dioxide . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloropyridine with thiourea under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for 2-Chloropyridine-4-carbothioamide often involve large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-4-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide and peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced forms of the compound .
Scientific Research Applications
2-Chloropyridine-4-carbothioamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloropyridine: A simpler derivative with a chlorine atom at the second position.
3-Chloropyridine: Chlorine atom at the third position.
4-Chloropyridine: Chlorine atom at the fourth position.
Uniqueness: 2-Chloropyridine-4-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
2-chloropyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOBQZFUVLZZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609675 | |
Record name | 2-Chloropyridine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91447-89-1 | |
Record name | 2-Chloropyridine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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